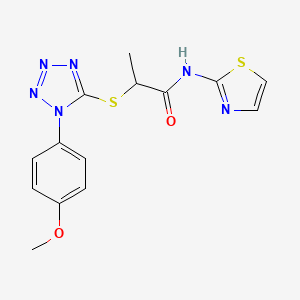

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S2/c1-9(12(21)16-13-15-7-8-23-13)24-14-17-18-19-20(14)10-3-5-11(22-2)6-4-10/h3-9H,1-2H3,(H,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKPWWYQXLPTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)SC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to targettype III secretion systems in Gram-negative bacteria.

Mode of Action

It is suggested that similar compounds may interact with their targets by inhibiting the secretion of bacterial toxins, thereby disarming the pathogen and allowing the host immune system to clear the infection.

Biological Activity

The compound 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide (CAS Number: 887348-36-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features, including a tetrazole ring and a thiazole moiety, suggest various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The presence of a methoxy group on the phenyl ring and a thiazole group contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₆O₂S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 887348-36-9 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the Tetrazole Ring : This is achieved through the reaction of suitable precursors with sodium azide.

- Formation of the Thioether Linkage : The tetrazole derivative is reacted with thiol compounds.

- Amide Formation : The final step involves acylation to introduce the thiazole moiety.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has highlighted the anticancer potential of thiazole-containing compounds. For example, derivatives with similar structures have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. The mechanism is often linked to apoptosis induction and cell cycle arrest .

In a comparative study, compounds with methoxy groups were noted for enhanced activity due to increased lipophilicity, allowing better membrane penetration .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The tetrazole ring may mimic substrate analogs, inhibiting specific enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to various receptors can modulate signaling pathways critical for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds revealed that those containing a tetrazole ring exhibited significant inhibition against pathogenic bacteria at low concentrations (EC50 values ranging from 0.5 to 5 µM) .

- Anticancer Activity : Another investigation into thiazole derivatives showed that certain analogs induced apoptosis in human glioblastoma cells, with IC50 values lower than 10 µM, suggesting strong anticancer potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing tetrazole and thiazole moieties. For instance, research indicates that derivatives of thiazoles exhibit selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of methoxy groups in these compounds has been associated with enhanced activity due to improved lipophilicity and electronic effects, which facilitate better interaction with biological targets .

Anticonvulsant Effects

The compound's structure suggests potential anticonvulsant activity. Thiazole-containing compounds have been documented for their efficacy in seizure models. For example, certain thiazole derivatives have shown significant protection in electroshock seizure tests, indicating that modifications to the thiazole ring can enhance anticonvulsant properties . The specific substitution patterns on the phenyl ring also contribute to the pharmacological effects observed.

Anti-inflammatory Properties

Compounds similar to 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide have been investigated for their anti-inflammatory activities. The thiazole moiety is known for its ability to inhibit pro-inflammatory cytokines, making it a target for developing new anti-inflammatory agents .

Case Study 1: Anticancer Screening

In a study investigating various thiazole derivatives, a compound structurally similar to 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116, HepG2). The results suggest that modifications at specific positions on the aromatic rings can significantly enhance anticancer activity .

Case Study 2: Anticonvulsant Activity

Another research project focused on synthesizing thiazole-based compounds and evaluating their anticonvulsant properties through standard animal models. The tested analogues showed promising results with effective doses comparable to established anticonvulsants like sodium valproate . The presence of electron-withdrawing groups was found to correlate positively with increased efficacy.

Chemical Reactions Analysis

Oxidation of the Thioether Linkage

The thioether group (-S-) between the tetrazole and propanamide moieties undergoes oxidation under controlled conditions:

| Reaction | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | Sulfoxide derivative | Electrophilic addition of peroxide oxygen to sulfur, forming a sulfoxide. | |

| Oxidation to sulfone | mCPBA (2 eq.), DCM, 0°C → RT, 12 hrs | Sulfone derivative | Further oxidation of sulfoxide to sulfone via peracid-mediated oxidation. |

-

Key Insight : Sulfoxidation enhances polarity and potential hydrogen-bonding capacity, which may improve bioavailability in drug design.

Hydrolysis of the Propanamide Group

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 24 hrs | 3-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)propanoic acid | Protonation of the carbonyl oxygen, nucleophilic attack by water, cleavage. | |

| Basic hydrolysis | NaOH (2M), 80°C, 12 hrs | Sodium salt of propanoic acid | Deprotonation of the amide, hydroxide ion attack at the carbonyl carbon. |

-

Application : Hydrolysis products are intermediates for synthesizing esters or conjugates for prodrug development.

Nucleophilic Substitution at the Thiazole Ring

The thiazol-2-yl group participates in nucleophilic aromatic substitution (NAS) reactions:

-

Structural Impact : Substitutions at C5 modulate electronic properties, affecting binding affinity in enzyme inhibition .

Tetrazole Ring Reactivity

The 1-(4-methoxyphenyl)-1H-tetrazol-5-yl group exhibits cycloaddition and coordination chemistry:

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes regioselective EAS:

-

Utility : Nitro derivatives serve as precursors for reduced amine functionalities in targeted drug delivery .

Photochemical Reactions

The compound undergoes photodegradation under UV light:

| Reaction | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Photolysis | UV (254 nm), MeOH, 48 hrs | Thiol and tetrazole fragmentation products | Homolytic cleavage of the C–S bond, generating radical intermediates. |

-

Stability Consideration : Photodegradation necessitates protective storage for pharmaceutical formulations.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives, as highlighted in the evidence:

Key Observations :

- The chloro-phenoxy group in Compound 1 () increases hydrophobicity, favoring lipid solubility .

- Linker and Chain Length : The propanamide chain in the target compound offers greater conformational flexibility than the acetamide in , which may influence receptor interaction .

- Heterocyclic Diversity : Thiadiazole () and triazole () substituents introduce distinct hydrogen-bonding and steric effects compared to thiazole, altering target selectivity .

Pharmacological Properties

- Bioavailability : Compound 1 () demonstrated enhanced bioavailability in rat models due to tetrazole’s resistance to metabolic hydrolysis, a trait likely shared by the target compound .

- Anticancer Activity : Thiazole derivatives in (e.g., compound 7b, IC₅₀ = 1.61 µg/mL) show potent activity against HepG-2 cells, suggesting the target compound’s thiazole moiety could be leveraged for similar applications .

- Enzyme Inhibition : Compound 9e () exhibited α-glucosidase binding in docking studies, implying the target compound’s tetrazole-thiazole framework may suit enzyme-targeted drug design .

Q & A

Q. What are the established synthetic routes for 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrazole-thiol intermediate via cyclization of nitriles with sodium azide and ammonium chloride under reflux in ethanol .

- Step 2 : Thioether linkage formation using 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base in DMF at 60–80°C .

- Optimization : Yield improvements (up to 70–85%) are achieved by controlling solvent polarity (e.g., ethanol or DMF), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide). Purity is enhanced via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring and thioether linkage (e.g., δ 7.8–8.2 ppm for thiazole protons; δ 160–170 ppm for carbonyl carbons) .

- IR Spectroscopy : Validate S–H bond absence post-thioether formation (disappearance of ~2550 cm⁻¹ peak) and presence of C=O (1650–1700 cm⁻¹) .

- LC-MS/MS : Determine molecular ion peaks (e.g., m/z 387.49 for [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Software : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., COX-2 or EGFR kinases).

- Parameters : Use high-resolution crystal structures (PDB IDs: 1PXX for COX-2) and flexible ligand docking to assess binding affinity (ΔG < −8 kcal/mol indicates strong interaction).

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

- Assay Variability : Address discrepancies (e.g., apoptosis rates in A549 vs. NIH/3T3 cells) by standardizing protocols (e.g., MTT assay incubation time: 48 hours).

- Control Experiments : Include positive controls (e.g., cisplatin for apoptosis studies) and validate cytotoxicity via flow cytometry for annexin V/PI staining .

- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to minimize outliers .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for analogs of this compound?

- Functional Group Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Heterocycle Substitutions : Swap tetrazole with triazole to assess impact on target selectivity (e.g., COX-1 vs. COX-2 inhibition) .

- Bioisosterism : Introduce sulfonyl groups instead of thioether linkages to improve solubility without compromising activity .

Q. How do crystallographic techniques like X-ray diffraction using SHELX software contribute to understanding its 3D conformation?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions stabilizing the acetamide moiety) .

- Applications : Correlate crystal packing with solubility profiles or polymorphism risks in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.